N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Description
This compound belongs to the pyrrolo-pyrimidine class of heterocyclic molecules, characterized by a fused bicyclic core (pyrrolo[3,2-d]pyrimidine) with a 4-oxo group and substituents at positions 3 (propan-2-yl), 5 (acetamide-linked side chain), and 7 (phenyl). The acetamide moiety is further substituted with a 3-(methylsulfanyl)phenyl group, introducing a sulfur-containing aromatic ring. Pyrrolo-pyrimidine derivatives are widely studied for their bioactivity, particularly in kinase inhibition and anticancer applications . The methylsulfanyl group may enhance hydrophobic interactions in biological systems, while the propan-2-yl substituent could influence steric bulk and solubility . Though direct bioactivity data for this compound is unavailable in the provided evidence, its structural features align with pharmacophores known to modulate enzymatic targets .
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-16(2)28-15-25-22-20(17-8-5-4-6-9-17)13-27(23(22)24(28)30)14-21(29)26-18-10-7-11-19(12-18)31-3/h4-13,15-16H,14H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFJUYSCZURQBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide, referred to as Compound A, is a novel compound with potential therapeutic applications. This article examines its biological activity based on available research findings, including anti-inflammatory properties and its action on specific molecular targets.
| Property | Value |
|---|---|
| CAS Number | 1251639-66-3 |
| Molecular Formula | C₁₈H₂₄N₄O₂S |
| Molecular Weight | 432.5 g/mol |
Anti-inflammatory Properties
Recent studies have indicated that compounds similar to Compound A exhibit significant anti-inflammatory activity. For instance, pyrazolo[1,5-a]quinazolines and related derivatives were screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor kappa B (NF-κB) transcriptional activity in THP-1 monocytes. The results showed that several compounds effectively inhibited this pathway, suggesting a potential for anti-inflammatory drug development .
The mechanism of action for Compound A appears to involve modulation of key signaling pathways associated with inflammation. Specifically, the compound may interact with mitogen-activated protein kinases (MAPKs), such as ERK2 and p38α, which play critical roles in inflammatory responses. In silico docking studies have predicted high-affinity binding interactions between similar compounds and these kinases, supporting the hypothesis that they may serve as effective inhibitors in inflammatory conditions .
Case Studies
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Inhibition of NF-κB Pathway :
- A study screened a library of nitrogen heterocycles for their effects on NF-κB activation. Compounds demonstrating an IC50 value below 50 µM were considered potent inhibitors. Compound A's structural analogs were included in this library and showed promising results in reducing NF-κB activity in THP-1Blue cells .
-
MAPK Pathway Interaction :
- Molecular docking studies indicated that certain derivatives of Compound A could bind effectively to the active sites of MAPKs, suggesting that these compounds could be developed as targeted therapies for inflammatory diseases. This interaction is crucial for understanding how these compounds can modulate cellular responses during inflammation .
Research Findings
Research has highlighted several aspects of the biological activity of Compound A:
- In Vitro Studies : Laboratory tests have shown that similar compounds inhibit LPS-induced inflammation by blocking NF-κB activation pathways.
- Pharmacological Profiles : The pharmacological profiles of compounds related to Compound A indicate potential use in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrolo-Pyrimidine Derivatives
Key Findings
Core Structure Variations: The pyrrolo[3,2-d]pyrimidine core (target compound) vs. The pyrrolo core’s nitrogen-rich structure may favor interactions with ATP-binding pockets in kinases .
Substituent Effects :
- Methylsulfanyl vs. Methoxy : The 3-(methylsulfanyl)phenyl group in the target compound provides stronger hydrophobicity than the 4-methoxyphenyl in , which may enhance membrane permeability but reduce solubility .
- Propan-2-yl vs. Prop-2-enyl : The propan-2-yl group (target) offers steric bulk without reactivity, whereas the prop-2-enyl group () introduces unsaturation, possibly enabling radical or electrophilic reactions .
Spectroscopic Insights :
- NMR studies on analogous compounds (e.g., ) reveal that substituents in regions analogous to positions 29–36 and 39–44 of the target compound cause distinct chemical shifts, suggesting altered electronic environments. For example, the methylsulfanyl group in the target compound may deshield nearby protons due to its electron-withdrawing nature .
Synthetic Strategies :
- Heterocyclization reactions (e.g., NaOH-mediated cyclization in ) are common for pyrrolo-pyrimidine synthesis. The target compound may employ similar methods, with palladium-catalyzed cross-couplings (as in ) for introducing the phenyl and methylsulfanyl groups.
Bioactivity Hypotheses: Compounds with pyrrolo-pyrimidine cores (target, ) are frequently associated with kinase inhibition, while thieno-pyrimidines () may target tubulin or topoisomerases . The acetamide linker in the target compound could serve as a flexible hinge region for target binding .
Table 2: Physicochemical Property Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
